molecular formula C15H22ClNO3 B3025594 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride CAS No. 915920-98-8

2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride

Cat. No. B3025594
CAS RN: 915920-98-8
M. Wt: 299.79 g/mol
InChI Key: JWOHIYKBRHZIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzaldehyde group attached to a morpholine ring via an ethoxy linker . The morpholine ring is dimethylated at the 2,6 positions .

Scientific Research Applications

Enzymatic Remediation of Organic Pollutants

2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride may find applications in enzymatic remediation processes for the degradation of organic pollutants in wastewater. Enzymes like laccases, lignin peroxidases, and horseradish peroxidases can degrade various recalcitrant compounds in the presence of redox mediators. These redox mediators enhance the substrate range and degradation efficiency of these enzymes. The application of enzyme-redox mediator systems could significantly improve the remediation of aromatic compounds present in industrial effluents, offering a sustainable approach to wastewater treatment (Husain & Husain, 2007).

Antioxidant Applications

The chemical structure of 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride suggests potential antioxidant properties, which could be explored in the context of preserving polyunsaturated fatty acids in fish meal or other food applications. Analogous compounds have been studied for their efficacy as antioxidants, highlighting the importance of structural features in their activity. Research on analogues like ethoxyquin has demonstrated significant antioxidant effects, which could be relevant to the study compound in preventing oxidation in food products (de Koning, 2002).

Amyloid Imaging in Alzheimer's Disease

Compounds structurally related to 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride have been investigated as potential amyloid imaging ligands in Alzheimer's disease research. Such compounds could bind to amyloid plaques in the brain, aiding in the early detection and monitoring of Alzheimer's disease progression through PET imaging techniques. This application underscores the potential of the study compound in neurodegenerative disease research, particularly in understanding and diagnosing Alzheimer's disease (Nordberg, 2007).

Advanced Oxidation Processes for Water Treatment

The study compound could also be relevant in advanced oxidation processes (AOPs) for the treatment of water contaminants like acetaminophen. AOPs lead to the formation of various by-products and degradation pathways, and the understanding of these processes can be enhanced by studying the reactivity and transformation of similar compounds. This application highlights the potential environmental benefits of the study compound in improving water treatment technologies (Qutob et al., 2022).

properties

IUPAC Name

2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)7-8-18-15-6-4-3-5-14(15)11-17;/h3-6,11-13H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHIYKBRHZIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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